8-Carboxamidocyclazocine
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
(1S,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-12-17-10-14-5-6-15(18(20)22)9-16(14)19(12,2)7-8-21(17)11-13-3-4-13/h5-6,9,12-13,17H,3-4,7-8,10-11H2,1-2H3,(H2,20,22)/t12-,17?,19-/m0/s1 |
InChI 键 |
FAVQVALXVLMHLE-BKBNBNODSA-N |
手性 SMILES |
C[C@H]1C2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)C(=O)N |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)C(=O)N |
同义词 |
8-carboxamidocyclazocine |
产品来源 |
United States |
Chemical Synthesis and Structural Modifications of 8 Carboxamidocyclazocine and Analogues
Synthetic Methodologies for the 8-Carboxamidocyclazocine Core Structure
The development of this compound (8-CAC) and its analogues has been driven by the need for opioid receptor ligands with improved pharmacological profiles, such as longer duration of action and altered receptor selectivity. The synthesis of these compounds hinges on the construction of the fundamental benzomorphan (B1203429) scaffold and subsequent modifications, particularly at the 8-position.
Pioneering Synthetic Routes to 8-CAC
The initial synthesis of this compound was conceived as a strategy to create benzomorphans with a more extended duration of action, which could have therapeutic potential. nih.gov The foundational approach involved the modification of the well-known benzomorphan, cyclazocine (B1219694). A key and unexpected discovery was that the phenolic hydroxyl group at the 8-position of cyclazocine could be substituted with a carboxamido group with only a minor reduction in potency at opioid receptors. wikipedia.org This finding was significant because, historically, the phenolic hydroxyl group was considered essential for the opioid activity of benzomorphans and related compounds like morphine. acs.orggoogle.com
This seminal work opened up new avenues for the design of novel opioid derivatives by demonstrating that the 8-position could be a viable point for modification to enhance pharmacokinetic properties, such as reducing metabolic O-glucuronidation and thereby increasing the duration of action. acs.org The synthesis of 8-CAC from its parent compound, cyclazocine, laid the groundwork for a new class of benzomorphan-based therapeutic candidates. nih.govwikipedia.org
Application of Palladium-Catalyzed Amination Procedures for Derivatization
The derivatization of the this compound core and other benzomorphan scaffolds has been significantly advanced by the application of palladium-catalyzed amination reactions. acs.org These modern synthetic methods have proven highly efficient for creating new analogues, including those in enantiomerically pure forms. acs.org This catalytic approach is particularly useful for forming carbon-nitrogen bonds, a key step in introducing diverse amino and substituted-amino groups at the 8-position of the benzomorphan structure. acs.orgresearchgate.net
Specifically, Pd-catalyzed amination of aryl triflates has been a cornerstone in the synthesis of 8-amino-2,6-methano-3-benzazocine derivatives. acs.org The triflate group, derived from the phenolic hydroxyl of the parent cyclazocine, serves as an excellent leaving group in these cross-coupling reactions. researchgate.net Various palladium catalyst systems, often employing specialized biaryl phosphine (B1218219) ligands, facilitate the coupling of the benzomorphan triflate with a wide range of primary and secondary amines. acs.orgmit.edunih.gov This has enabled the systematic exploration of the structure-activity relationships (SAR) around the 8-position by introducing a variety of substituents. acs.org
Different combinations of palladium sources and ligands have been utilized to optimize these reactions. For instance, catalyst systems like Pd2(dba)3 with DPPF or Pd(OAc)2 with BINAP have been successfully employed. acs.org These methods have been instrumental in preparing an extensive series of 8-amino-2,6-methano-3-benzazocines, allowing for a detailed investigation of their opioid receptor affinities. acs.org
Strategies for Analog Design and Systematic Derivatization
The design of 8-CAC analogues has primarily focused on systematic modifications of the benzomorphan scaffold to explore and refine the structure-activity relationships (SAR) at opioid receptors. adelphi.eduscilit.comnih.gov The benzomorphan nucleus is a versatile template, and targeted alterations at the N-substituent and the 8-position have been shown to significantly influence the functional profile of the resulting compounds. nih.govunisi.it
Modifications at the 8-Position of the Benzomorphan Scaffold
The 8-position of the benzomorphan ring has been a focal point for chemical modification, leading to the development of compounds with diverse pharmacological properties. unict.it
A groundbreaking discovery in the field was the finding that replacing the phenolic 8-hydroxyl group of cyclazocine with a carboxamido group resulted in this compound (8-CAC), a compound that retained high affinity for opioid receptors. nih.govwikipedia.org Specifically, this substitution led to only a twofold decrease in affinity for the kappa-opioid receptor and no change in affinity for the mu-opioid receptor. nih.gov This was a significant departure from the long-held belief that the phenolic hydroxyl was indispensable for activity. acs.org
This modification was initially pursued to develop benzomorphans with a longer duration of action, potentially for the treatment of cocaine addiction. nih.govwikipedia.org Indeed, 8-CAC demonstrated a significantly longer duration of antinociceptive effect compared to cyclazocine. nih.gov The success of this substitution has paved the way for the development of numerous other opioid derivatives where the phenolic hydroxyl has been replaced by a carboxamide or other polar, neutral groups. wikipedia.orggoogle.com
Table 1: Comparison of Receptor Binding Affinities (Ki, nM) for 8-CAC and Cyclazocine
| Compound | µ-Opioid Receptor | κ-Opioid Receptor |
| This compound | < 1 nM | < 1 nM |
| Cyclazocine | < 1 nM | < 1 nM |
Data sourced from radioligand binding assays. nih.gov
Following the successful replacement of the 8-hydroxyl group, further research explored the introduction of amino and substituted-amino groups at this position. acs.orgresearchgate.net The 8-amino group was hypothesized to be a suitable replacement for the prototypic 8-OH substituent. acs.org This line of inquiry was driven by the goal of creating analogues with improved pharmacokinetic properties, such as increased oral bioavailability and reduced clearance via O-glucuronidation. acs.org
Initial studies showed that replacing the 8-OH of cyclazocine with a simple 8-NH2 group led to a significant decrease in affinity for mu and kappa opioid receptors. acs.org However, subsequent research revealed that substituting one of the hydrogens of the 8-NH2 group with a phenyl group dramatically improved the affinity, bringing it close to that of cyclazocine. acs.org This finding highlighted the emergence of a new SAR for the 8-position of 2,6-methano-3-benzazocines. acs.org
The synthesis of a broad range of 8-amino derivatives was made possible through palladium-catalyzed amination procedures. acs.orgresearchgate.net These studies have shown that secondary amines at the 8-position, particularly those with the (2R,6R,11R)-configuration, tend to have the highest affinity for mu and kappa opioid receptors. researchgate.net The introduction of various aryl and heteroaryl groups on the 8-amino substituent has allowed for probing the receptor binding pocket for hydrophobic and hydrogen-bonding interactions. acs.org
Table 2: Research Findings on 8-Position Modifications
| Modification | Key Finding | Reference |
| Replacement of 8-OH with 8-CONH2 | Retained high opioid receptor affinity with increased duration of action. | nih.govwikipedia.org |
| Introduction of 8-NH2 | Significantly lower affinity for µ and κ receptors compared to the 8-OH parent compound. | acs.org |
| Introduction of 8-NH(Phenyl) | Dramatically improved affinity for µ and κ receptors compared to the 8-NH2 analogue. | acs.org |
| Secondary 8-(hetero)arylamino groups | Generally exhibited the highest affinity for opioid receptors. | acs.orgresearchgate.net |
Synthesis of Cyclic Variants and Fused Ring Systems
To investigate the bioactive conformation of the carboxamide group of 8-CAC, a series of cyclic variants and fused ring systems have been synthesized. These modifications aim to rigidify the structure and probe the spatial requirements of the opioid receptor binding pocket.
One approach involves the creation of 7,8- and 8,9-fused pyrimidinone, aminopyrimidine, and pyridone derivatives of 8-CAC. researchgate.netresearchgate.net The synthesis of these compounds has provided strong support for a pharmacophore hypothesis regarding the conformation of the carboxamide moiety. researchgate.netresearchgate.net Another strategy involved creating a carbazole (B46965) derivative, which can be seen as an analogue of the N-phenyl derivative where an ortho carbon of the phenyl group is incorporated into a new ring with the 7-position of the benzomorphan system. acs.org This modification resulted in a moderate decrease in binding affinity compared to the non-fused N-phenyl analogue. acs.org
The synthesis of new tetracyclic ring systems, such as bridged derivatives of dibenzo[c,f] researchgate.netCurrent time information in Bangalore, IN.thiazepine S,S-dioxides, has also been explored as a strategy in medicinal chemistry to create novel heterocyclic cores. chemistryviews.org These efforts highlight the importance of exploring fused ring systems in the development of new biologically active compounds. chemistryviews.orguomustansiriyah.edu.iq
N-Substitution on the Carboxamide Moiety
Substitution on the nitrogen atom of the 8-carboxamide group has been extensively studied to probe a putative hydrophobic binding pocket within opioid receptors. researchgate.net These modifications have led to the discovery of ligands with significantly altered binding affinities and selectivities.
The introduction of aryl and biphenyl (B1667301) groups on the carboxamide nitrogen has been a key area of investigation. The synthesis of a series of aryl-containing N-monosubstituted analogues of 8-CAC was undertaken to explore a potential hydrophobic binding area of opioid receptors. researchgate.netacs.org A notable compound from this series is N-(2-[1,1′-biphenyl]-4-ylethyl)-8-carboxamidocyclazocine (N-BPE-8-CAC), which displays high affinity for opioid receptors. nih.gov This high potency was unexpected based on earlier SAR studies, which suggested that substitutions on the carboxamide nitrogen were not well-tolerated. nih.gov For instance, the N-methyl and N-phenyl analogues of 8-CAC exhibit significantly lower binding affinity for the µ-opioid receptor compared to 8-CAC itself. nih.gov
The high affinity of N-BPE-8-CAC suggests that its biphenylethyl group may occupy a previously unexplored, largely hydrophobic region of the receptor. nih.gov However, this pocket can also tolerate some polar groups on the distal phenyl ring, as evidenced by increased binding affinity with the introduction of 2'-, 3'-, or 4'-OR groups (where R is OH or CH3). nih.gov Further studies with pyridinyl isosteres of N-BPE-8-CAC, where a CH group in the biphenyl moiety was replaced by a nitrogen atom, were conducted to improve aqueous solubility while maintaining high affinity. nih.gov
The binding mode of these large N-substituted analogues is thought to differ from that of 8-CAC due to steric constraints. nih.gov It is hypothesized that either an alternative binding mode is adopted or the receptor protein rearranges to accommodate these bulky substituents. nih.gov
Table 1: Opioid Receptor Binding Affinities of Selected N-Aryl and N-Biphenyl Substituted this compound Analogues
| Compound | N-Substituent | Receptor Type | Binding Affinity (Ki, nM) |
| 8-CAC | H | µ | - |
| N-Methyl-8-CAC | Methyl | µ | 75-fold lower than 8-CAC nih.gov |
| N-Phenyl-8-CAC | Phenyl | µ | 2300-fold lower than 8-CAC nih.gov |
| N-BPE-8-CAC | 2-([1,1'-biphenyl]-4-yl)ethyl | µ | High Affinity nih.gov |
| Pyridinyl Isostere of N-BPE-8-CAC | Pyridinylethyl | µ | 0.064 nih.gov |
The length of the spacer connecting the biphenyl group to the carboxamide nitrogen in N-substituted analogues has been a subject of optimization studies. For example, in a series of homobivalent quinazolinimines, which are not direct analogues but illustrate the principle, varying the length of the methylene (B1212753) spacer between nitrogen atoms significantly impacted their inhibitory activities. acs.org Specifically, hepta- and octamethylene spacers were found to be optimal. acs.org While direct studies on spacer length optimization for N-biphenyl-8-CAC analogues were not detailed in the provided context, the high affinity of N-BPE-8-CAC with its ethyl spacer suggests that the two-carbon chain is effective in positioning the biphenyl moiety for optimal receptor interaction. nih.gov The principle of optimizing spacer length is a common strategy in medicinal chemistry to fine-tune ligand-receptor interactions.
Incorporation of Aryl and Biphenyl Moieties
Chiral Synthesis and Enantiomer Generation for Stereochemical Studies
The stereochemistry of this compound and its analogues is crucial for their interaction with opioid receptors. acs.orgresearchgate.net Asymmetric synthesis is employed to generate specific enantiomers, allowing for the investigation of their differential binding affinities and functional activities. uwindsor.caresearchgate.net
The synthesis of enantiomerically pure analogues has been facilitated by new methods for the Pd-catalyzed amination of aryl triflates. acs.org Studies have shown that for 8-amino-2,6-methano-3-benzazocines, the (2R,6R,11R)-configuration is preferred for high affinity at µ and κ opioid receptors. acs.orgresearchgate.net The chiral 8-phenylamino cyclazocine derivative with this configuration demonstrated subnanomolar affinity for kappa opioid receptors. researchgate.net
The generation of chiral building blocks is a key step in these syntheses. nih.gov For instance, transaminases can be used for the biocatalytic synthesis of key chiral intermediates. nih.gov The ability to produce single enantiomers is critical, as different enantiomers can have vastly different pharmacological profiles. nih.gov For example, in a series of benzomorphan-based ligands, the (S)-enantiomer of a 2-hydroxy-2-phenylethyl N-substituted analogue showed the best affinity profile for µ, δ, and κ opioid receptors compared to the (R)-isomer. mdpi.com This highlights the importance of controlling stereochemistry in the design of potent and selective opioid receptor ligands. The use of chiral scaffolds, such as DNA, has also been explored in asymmetric synthesis to produce enantiomerically pure compounds. mdpi.com
Molecular Pharmacology and Opioid Receptor Interaction Profiles of 8 Carboxamidocyclazocine
Opioid Receptor Binding Affinities and Selectivity
8-Carboxamidocyclazocine, a benzomorphan (B1203429) derivative, was developed by replacing the phenolic hydroxyl group of its parent compound, cyclazocine (B1219694), with a carboxamido group. wikipedia.orgnih.gov This structural modification was achieved with only a slight impact on the compound's potency at opioid receptors. wikipedia.org Research indicates that 8-CAC demonstrates high affinity for both mu (μ) and kappa (κ) opioid receptors, with a comparatively lower affinity for the delta (δ) opioid receptor. nih.govacs.org
Studies have consistently shown that this compound exhibits high binding affinity for the μ-opioid receptor (MOR). The substitution of the 8-hydroxyl group on cyclazocine with an 8-carboxamido group did not alter the compound's affinity for the MOR. nih.govresearchgate.net Radioligand binding assays have determined its inhibition constant (K_i) to be in the sub-nanomolar range. nih.govresearchgate.net One study reported a specific K_i value of 0.34 nM for the μ-opioid receptor. chemrxiv.org Another investigation confirmed that 8-CAC and its parent compound, cyclazocine, both possess K_i values of less than 1 nM at the MOR. nih.gov
This compound also binds with high affinity to the κ-opioid receptor (KOR). The modification from an 8-hydroxyl group to an 8-carboxamido group resulted in only a twofold decrease in affinity for the KOR compared to cyclazocine. nih.govresearchgate.net Despite this slight reduction, the compound maintains a K_i value of less than 1 nM for the κ-receptor. nih.govresearchgate.netacs.org Specific binding assays have quantified the K_i value for 8-CAC at the KOR to be 0.42 nM. chemrxiv.org Another study reported a K_i value of less than 0.5 nM for the κ-receptor. researchgate.net
The binding affinity of this compound for the δ-opioid receptor (DOR) is weaker compared to its affinity for μ and κ receptors. acs.orgchemrxiv.org This is consistent with the pharmacological profile of many benzomorphan compounds, which often exhibit lower activity at the DOR. chemrxiv.org While specific K_i values for 8-CAC at the DOR are not as consistently reported as for MOR and KOR, the available data indicates a clear selectivity for the μ and κ receptors over the δ receptor. acs.org
This compound is characterized as a dual agonist with high affinity for both μ- and κ-opioid receptors. chemrxiv.org The ratio of its binding affinities (K_i values) demonstrates this dual profile, with similar sub-nanomolar values for both MOR and KOR. nih.govchemrxiv.org Consequently, the selectivity ratio between the κ- and μ-receptors is close to 1. In contrast, the compound shows significant selectivity for μ- and κ-receptors over the δ-receptor, a characteristic observed in the broader class of 8-amino-2,6-methano-3-benzazocines. acs.org
Interactive Data Table: Opioid Receptor Binding Affinities (K_i) of this compound
| Receptor Subtype | Reported K_i Value (nM) | Source(s) |
| Mu (μ) | < 1.0 | nih.govresearchgate.net |
| Mu (μ) | 0.34 | chemrxiv.org |
| Kappa (κ) | < 1.0 | nih.govresearchgate.netacs.org |
| Kappa (κ) | 0.42 | chemrxiv.org |
| Kappa (κ) | < 0.5 | researchgate.net |
| Delta (δ) | Weaker affinity than μ and κ | acs.orgchemrxiv.org |
Interactive Data Table: Opioid Receptor Selectivity Profile of this compound
| Selectivity Ratio | Description | Source(s) |
| κ K_i / μ K_i | ~1.24 (based on K_i values of 0.42 nM for κ and 0.34 nM for μ) | chemrxiv.org |
| μ & κ vs. δ | High selectivity for μ and κ receptors over the δ receptor. | acs.org |
Delta (δ)-Opioid Receptor Binding Characteristics (K_i Values)
Functional Opioid Receptor Activity
This compound functions as an agonist at both the μ- and κ-opioid receptors. wikipedia.orgchemrxiv.org Functional assays, such as those measuring guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([S]GTPγS) binding, show that the compound produces moderate stimulation at both human κ- and μ-receptors. nih.govresearchgate.netacs.org
There are some differing reports on its efficacy at the μ-receptor. Several sources describe 8-CAC as a full agonist at both the KOR and MOR. nih.gov However, at least one study characterized it as a full agonist at the κ-receptor but only a partial agonist at the μ-receptor. researchgate.net Importantly, unlike its parent compound cyclazocine, this compound does not exhibit μ-opioid receptor antagonist activity. wikipedia.orgnih.govresearchgate.net
Differentiation from Cyclazocine's Mu-Antagonist Properties
A significant pharmacological distinction between this compound (8-CAC) and its parent compound, cyclazocine, lies in their interaction with the mu-opioid receptor (MOR). While both compounds exhibit agonist properties at the MOR, cyclazocine also functions as a MOR antagonist. nih.govresearchgate.net This antagonist activity is demonstrated by its ability to inhibit morphine-induced antinociception. nih.govresearchgate.net In stark contrast, this compound does not inhibit the antinociceptive effects of morphine, indicating a lack of mu-opioid receptor antagonist activity. nih.govresearchgate.net
This divergence in functional activity is noteworthy, as the substitution of the 8-hydroxyl group on cyclazocine with an 8-carboxamido group to form 8-CAC does not alter the compound's binding affinity for the MOR. nih.gov Both cyclazocine and 8-CAC possess high affinity for the MOR, with Ki values of less than 1 nM. nih.gov The discovery that the phenolic hydroxyl group of cyclazocine could be replaced by a carboxamido group with only a minor impact on opioid receptor potency was unexpected and has spurred the development of numerous novel opioid derivatives. wikipedia.org
G Protein Activation Studies Utilizing [35S]GTPγS Binding Assays
The functional activity of this compound at opioid receptors has been further elucidated through G protein activation studies, specifically utilizing [35S]GTPγS binding assays. This assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a measure of agonist efficacy.
Studies have shown that both this compound and cyclazocine produce moderate stimulation of [35S]GTPγS binding at human kappa-opioid receptors (KOR) and mu-opioid receptors (MOR). nih.gov This indicates that both compounds act as agonists at these receptors, initiating the intracellular signaling cascade. nih.gov Further investigations into analogues of 8-CAC have revealed a range of activities. For instance, certain N-monosubstituted analogues of 8-CAC were found to be partial agonists at the mu receptor. nih.gov
In studies of related compounds where the 8-OH group of cyclazocine was replaced with amino groups, several derivatives demonstrated intrinsic opioid-receptor-mediated activity in [35S]GTPγS assays. acs.org For example, some dimeric ligands derived from morphinans were shown to stimulate [35S]GTPγS binding mediated by both mu and kappa receptors, with some acting as full kappa agonists and partial mu agonists. researchgate.net This highlights the complex structure-activity relationships governing the functional efficacy of these benzomorphan derivatives.
Stereochemical Influences on Receptor Binding and Activity
Enantioselective Binding Preferences and the (2R,6R,11R)-Configuration
The stereochemistry of this compound and its analogues plays a crucial role in their interaction with opioid receptors, demonstrating significant enantioselectivity in binding affinity. Research has consistently shown that the (2R,6R,11R)-configuration is the preferred enantiomer for high-affinity binding to both mu- and kappa-opioid receptors. researchgate.netacs.org
This enantiopreference is highlighted in studies of various cyclazocine analogues. For the 8-formamide analogue of cyclazocine, binding is highly enantiospecific, with the (2R,6R,11R)-isomer exhibiting Ki values of less than or equal to 1 nM, demonstrating a eudismic ratio of approximately 2000 for both mu and kappa receptors. researchgate.net Similarly, for 8-amino-2,6-methano-3-benzazocines, secondary amine derivatives with the (2R,6R,11R)-configuration displayed the highest affinity for mu and kappa opioid receptors. researchgate.netacs.org The opioid receptor binding properties of cyclazocine itself reside in the (2R,6R,11R)-isomer, (-)-2. acs.org
The synthesis and evaluation of cyclic variants of this compound were undertaken to explore a pharmacophore hypothesis regarding the bioactive conformation of the carboxamide group. ebi.ac.uk The results from these studies strongly supported the proposed pharmacophore and led to the identification of novel compounds with high affinity for opioid receptors, further underscoring the importance of stereochemical and conformational factors in ligand-receptor interactions. ebi.ac.uk
Structure Activity Relationship Sar Studies of 8 Carboxamidocyclazocine Derivatives
Elucidating the Role of the 8-Position Substituent in Opioid Receptor Interaction
The substituent at the 8-position of the 2,6-methano-3-benzazocine scaffold plays a pivotal role in the interaction with opioid receptors. acs.org Historically, a phenolic hydroxyl group at this position, as seen in cyclazocine (B1219694), was considered essential for high-affinity binding. researchgate.net However, the successful replacement of this hydroxyl group with a carboxamide group in 8-CAC demonstrated that other functional groups could serve a similar purpose, opening new avenues for drug design. wikipedia.orgresearchgate.net
The discovery that an 8-carboxamido group could effectively replace the prototypic 8-hydroxyl group of cyclazocine with only a minor impact on opioid receptor affinity was a significant breakthrough. researchgate.netresearchgate.net This finding established the carboxamide group as a viable bioisostere for the phenolic hydroxyl in this class of compounds. nih.govscite.ai For instance, 8-CAC demonstrated high affinity for both mu (μ) and kappa (κ) opioid receptors, comparable to its parent compound, cyclazocine. researchgate.net This substitution not only maintained high affinity but also conferred a much longer duration of action in preclinical models. researchgate.net
The rationale for this bioisosteric replacement extends to other opioid scaffolds as well. For example, the introduction of a carboxamide group at the 3-position of morphine and naltrexone, analogous to the 8-position in benzomorphans, resulted in compounds that retained high affinity for μ-opioid receptors, albeit with some reduction in potency compared to the parent molecules. researchgate.net This suggests that the carboxamide group can mimic the key interactions of the phenolic hydroxyl group necessary for receptor binding. The 2-aminothiazole (B372263) moiety has also been explored as a bioisostere for the phenolic hydroxyl group in morphine. nih.govresearchgate.net
The interaction of the 8-position substituent with the opioid receptor is believed to involve crucial hydrogen bonding. acs.org The phenolic hydroxyl group of traditional opioids is a well-established hydrogen bond donor. researchgate.net The carboxamide group in 8-CAC can also act as a hydrogen bond donor through its N-H protons. nih.gov
Molecular modeling studies suggest that the carboxamide of 8-CAC can directly form a hydrogen bond with His297 in the μ-opioid receptor. nih.gov This interaction is thought to be a key determinant of the high binding affinity observed with these compounds. The ability of the carboxamide's NH2 group to donate a hydrogen bond mimics the function of the phenolic OH group. nih.gov This is further supported by the observation that N-monosubstitution on the carboxamide nitrogen with small alkyl groups like methyl, or with a phenyl group, leads to a significant decrease in binding affinity, likely due to the loss of a hydrogen bond donating proton. nih.govacsmedchem.org
Carboxamide Group as a Bioisostere for the Phenolic Hydroxyl
Impact of Carboxamide Conformation and Intramolecular Interactions on Binding
The conformation of the carboxamide group and its intramolecular interactions are critical factors influencing the binding affinity of 8-CAC derivatives to opioid receptors. The spatial arrangement of the carboxamide determines its ability to engage in key interactions within the receptor's binding pocket.
Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, have been instrumental in understanding the SAR of 8-CAC. u-strasbg.frekb.egmdpi.com These models help to rationalize the observed binding data and guide the design of new, more potent ligands. frontiersin.org
Studies on cyclic variants of 8-CAC, such as 7,8- and 8,9-fused pyrimidinone, aminopyrimidine, and pyridone derivatives, were designed to test and corroborate pharmacophore hypotheses regarding the bioactive conformation of the carboxamide group. researchgate.netebi.ac.uk The finding that "open" derivatives, where the carboxamide is less constrained, exhibit significantly higher receptor affinity than the corresponding "closed" or cyclic carboxamides, strongly supports the underlying pharmacophore hypothesis about the bioactive conformation. researchgate.net This suggests that a specific, likely extended, conformation of the carboxamide is preferred for optimal receptor interaction.
Investigation of Accessory Binding Sites and Hydrophobic Pockets within Opioid Receptors
The exploration of substituents on the 8-carboxamide group has provided valuable insights into the topology of the opioid receptor binding pocket, revealing the presence of accessory binding sites and hydrophobic pockets. researchgate.netnih.gov These findings have enabled the design of ligands with enhanced affinity and selectivity.
Initial studies showed that simple N-monosubstitution (e.g., with methyl or phenyl groups) or N,N-disubstitution on the carboxamide nitrogen of 8-CAC significantly reduced binding affinity for opioid receptors. nih.gov This was initially attributed to the loss of a crucial hydrogen bond donor.
However, the unexpected discovery that a large, hydrophobic N-(2-[1,1′-biphenyl]-4-ylethyl) (N-BPE) substituent on the 8-carboxamide resulted in a compound with high affinity for μ-opioid receptors challenged this notion. nih.govnih.gov This finding suggested that the N-substituent could occupy a previously unexplored hydrophobic pocket within the receptor. nih.govnih.gov Further exploration of this hydrophobic pocket with various aryl-containing N-monosubstituted analogs has led to the development of ligands with exceptionally high, even picomolar, affinity for the μ-opioid receptor. nih.govnih.gov
The introduction of polar groups, such as hydroxyl or methoxy (B1213986) groups, on the distal phenyl ring of the N-BPE appendage was found to further increase binding affinity, indicating the presence of a potential hydrogen-bond donor/acceptor site within this hydrophobic pocket. nih.gov For example, N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CAC was identified as a high-affinity ligand for the μ-opioid receptor. nih.gov These studies demonstrate that the space around the 8-position of the 2,6-methano-3-benzazocine core is not only tolerant of large substituents but that these substituents can be optimized to interact with accessory binding sites to achieve superior binding affinities. nih.govnih.gov
The following table summarizes the binding affinities (Ki, nM) of selected 8-carboxamidocyclazocine derivatives at mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | R Group on 8-Carboxamide | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| Cyclazocine | (8-OH instead of 8-CONH2) | 0.23 | 43 | 0.21 |
| 8-CAC | H | 0.41 | 14 | 0.53 |
| N-Methyl-8-CAC | CH3 | 11 | 130 | 25 |
| N-Phenyl-8-CAC | Phenyl | 5.6 | 130 | 18 |
| N-BPE-8-CAC | (2-[1,1′-biphenyl]-4-ylethyl) | 0.35 | 29 | 1.8 |
| N-(4'-Methoxy-BPE)-8-CAC | (2-[4'-methoxy[1,1'-biphenyl]-4-yl]ethyl) | 0.084 | 14 | 2.5 |
| 3',4'-Methylenedioxy-N-BPE-8-CAC | (2-[3',4'-methylenedioxy[1,1'-biphenyl]-4-yl]ethyl) | 0.0016 | 1.0 | 0.73 |
Preclinical Pharmacodynamic Investigations of 8 Carboxamidocyclazocine
Analgesic and Antinociceptive Research in Animal Models
Efficacy in Rodent Models (e.g., Warm-Water Tail-Flick Test, Writhing Test)
Preclinical studies in rodent models have been instrumental in characterizing the analgesic potential of 8-Carboxamidocyclazocine. The compound has demonstrated notable efficacy in various pain assays, particularly those involving chemical-induced and inflammatory pain.
In the mouse writhing test, a model for visceral pain, 8-CAC has shown high potency in producing antinociception. nih.govresearchgate.net This test involves the intraperitoneal injection of a chemical irritant, such as acetic acid, which induces characteristic writhing behaviors. The reduction in the number of writhes is a measure of a compound's analgesic effect. Studies have shown that 8-CAC effectively reduces this pain response, indicating its potential as an analgesic for this type of pain. nih.govresearchgate.netfrontiersin.org
Conversely, in the warm-water tail-flick test, a measure of thermal pain, the effects of 8-CAC have been less pronounced. When administered via intracerebroventricular injection, the compound produced less than 60% antinociception in mice. nih.govresearchgate.net This suggests that while 8-CAC possesses analgesic properties, its efficacy may vary depending on the type of pain stimulus. The tail-flick test measures the latency of a rodent to withdraw its tail from a source of thermal radiation, providing an indication of its pain threshold. wikipedia.org
Table 1: Efficacy of this compound in Rodent Pain Models
| Test | Animal Model | Efficacy |
|---|---|---|
| Writhing Test | Mouse | High potency in producing antinociception nih.govresearchgate.net |
| Warm-Water Tail-Flick Test | Mouse | Less than 60% antinociception nih.govresearchgate.net |
Extended Duration of Action in Preclinical Antinociception Models
A distinguishing feature of this compound is its extended duration of action. Preclinical studies have demonstrated that 8-CAC can produce long-lasting antinociceptive effects. nih.govwikipedia.org In the mouse writhing test, a single administration of 8-CAC resulted in antinociception that lasted for up to 15 hours. nih.govresearchgate.netresearchgate.net This is a significant extension compared to its parent compound, cyclazocine (B1219694), which has a duration of action of approximately 2 hours. nih.govacs.org This prolonged effect suggests that 8-CAC may have a more favorable pharmacokinetic profile, potentially requiring less frequent administration. The longer duration of action is attributed to the replacement of the phenolic hydroxyl group on cyclazocine with a carboxamido group, which enhances its metabolic stability. rochester.edu
Opioid Receptor Mediation of Observed Pharmacodynamic Effects
The analgesic effects of this compound are mediated through its interaction with opioid receptors. Specifically, 8-CAC acts as an agonist at both the mu (μ) and kappa (κ) opioid receptors. nih.govresearchgate.netwikipedia.org Radioligand binding assays have shown that it has a high affinity for both of these receptor subtypes. nih.govresearchgate.net
Further studies have confirmed that the antinociception induced by 8-CAC is mediated by both kappa and mu opioid receptors. nih.govresearchgate.net Interestingly, while its parent compound, cyclazocine, exhibits mu-antagonist properties in addition to its agonist activity, 8-CAC does not appear to act as a mu-opioid receptor antagonist. nih.govresearchgate.net This distinction in its receptor interaction profile may contribute to its unique pharmacological properties.
Research in Preclinical Models of Substance Abuse
Modulation of Cocaine-Induced Behavioral Responses in Animal Studies
The unique opioid receptor profile of this compound has led to its investigation as a potential therapeutic for substance abuse, particularly cocaine addiction. nih.govresearchgate.netwikipedia.org Preclinical studies have explored its ability to modulate the behavioral effects of cocaine. Research in rhesus monkeys has examined the effects of 8-CAC on cocaine self-administration and cocaine discrimination. nih.gov
The rationale for this line of research stems from the understanding that the kappa-opioid system can counteract the rewarding effects of psychostimulants like cocaine. nih.govchemrxiv.org By acting as a kappa-opioid receptor agonist, 8-CAC is hypothesized to reduce the reinforcing properties of cocaine, thereby potentially decreasing drug-seeking and drug-taking behaviors.
Role of Kappa-Opioid Receptor Agonism in Addiction Research (Preclinical Frameworks)
The investigation of this compound is part of a broader research effort into the therapeutic potential of kappa-opioid receptor (KOR) agonists for treating addiction. chemrxiv.orgfrontiersin.org Activation of the KOR is known to produce effects that are generally opposite to the rewarding effects of drugs of abuse. frontiersin.orgwikipedia.org For instance, KOR activation can decrease dopamine (B1211576) release in the nucleus accumbens, a key brain region involved in reward and reinforcement. researchgate.net
Preclinical models have shown that KOR agonists can reduce self-administration of various drugs of abuse, including cocaine and opioids. frontiersin.org This has led to the hypothesis that compounds like 8-CAC, which are potent KOR agonists, could be effective in treating addiction. wikipedia.orgchemrxiv.org The long duration of action of 8-CAC is also considered a desirable property for a potential addiction therapeutic. nih.gov However, it is important to note that KOR agonists can also produce undesirable side effects, such as dysphoria and sedation, which could limit their clinical utility. acs.orgfrontiersin.org
Cellular and Neuroimmunological Research
Effects on HIV-1 Expression in Microglial Cell Cultures
Preclinical investigations have explored the role of kappa-opioid receptor (KOR) agonists, including this compound (8-CAC), in modulating the expression of the Human Immunodeficiency Virus type 1 (HIV-1) in central nervous system cells. Microglia, the resident immune cells of the brain, are a significant reservoir for HIV-1 and play a crucial role in the neuroinflammatory processes associated with HIV-1 infection. nih.govfrontiersin.orgnih.gov
Research has demonstrated that KOR ligands can influence HIV-1 replication in these cells. Specifically, in studies using human fetal microglial cell cultures, KOR agonists have been shown to inhibit HIV-1 expression. nih.govthescipub.com One key study investigated the effects of 8-CAC and the selective KOR agonist U50,488 on HIV-1 replication in microglia, particularly in the context of cocaine, a substance known to enhance viral replication. nih.govthescipub.comyeasenbio.com
The findings indicated that both 8-CAC and U50,488 effectively suppressed the cocaine-induced increase in HIV-1 p24 antigen levels, a marker of viral replication. nih.govwikipedia.org This inhibitory effect was reversed by the administration of a KOR-selective antagonist, confirming that the anti-HIV-1 activity was mediated through the kappa-opioid receptor. nih.gov These results suggest that KOR agonists like 8-CAC could have a therapeutic potential in mitigating HIV-1 replication within the central nervous system. thescipub.com
Table 1: Effect of this compound on HIV-1 Expression in Microglial Cells
| Compound | Cell Type | Experimental Condition | Key Finding | Reference |
| This compound (8-CAC) | Human Fetal Microglia | Cocaine-induced HIV-1 expression | Decreased HIV-1 p24 antigen levels, negating the enhancing effect of cocaine. | nih.gov |
| U50,488 | Human Fetal Microglia | Cocaine-induced HIV-1 expression | Decreased HIV-1 p24 antigen levels, similar to 8-CAC. | nih.gov |
Exploration of KOR-Related Mechanisms in Cellular Contexts
The mechanism by which kappa-opioid receptor (KOR) agonists like this compound (8-CAC) exert their effects, including the suppression of HIV-1 expression, involves specific cellular signaling pathways. thescipub.com KORs are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gi/G0 protein. chemrxiv.orgwikidoc.org This interaction initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). wikidoc.org
Further investigations into the anti-HIV-1 effects of KOR agonists in microglial cells have revealed a more specific mechanism. The suppression of cocaine-potentiated HIV-1 replication by KOR ligands was found to be mediated through the down-modulation of CCR5. thescipub.com CCR5 is a chemokine receptor that functions as a critical co-receptor for HIV-1 entry into host cells, including microglia. thescipub.com The reduction in CCR5 expression on the cell surface limits the ability of the virus to infect the cells.
This down-modulation of CCR5 involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. thescipub.comchemrxiv.org Activation of KORs can stimulate MAPK pathways, leading to downstream cellular responses that include the regulation of receptor expression. chemrxiv.org Therefore, the therapeutic potential of KOR agonists such as 8-CAC in the context of neuroHIV appears to be linked to their ability to initiate a signaling cascade that ultimately reduces the availability of a key viral co-receptor on microglial cells. thescipub.com
Advanced Research Methodologies and Theoretical Considerations in 8 Carboxamidocyclazocine Studies
In Vitro Assay Systems for Pharmacological Characterization
In vitro assays are fundamental in characterizing the interaction of 8-CAC with its target receptors at a molecular level. These assays provide crucial data on binding affinity, functional activity, and the cellular consequences of receptor activation.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays utilize a radiolabeled ligand that is known to bind to the target receptor and measure the ability of an unlabeled compound, such as 8-CAC, to displace the radioligand. The concentration at which the unlabeled compound inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity of the compound for the receptor.
In the study of 8-CAC, competitive radioligand binding assays have been instrumental in defining its receptor binding profile. nih.govresearchgate.net Research has shown that modifying the 8-hydroxyl group of the parent compound, cyclazocine (B1219694), to an 8-carboxamido group to form 8-CAC results in only a minor (two-fold) decrease in affinity for the kappa-opioid receptor (KOR) and no change in affinity for the mu-opioid receptor (MOR). nih.govresearchgate.net Both 8-CAC and cyclazocine exhibit high affinity for these receptors, with Ki values of less than 1 nM. nih.govresearchgate.net
For instance, studies have reported that the primary carboxamido derivative of cyclazocine, (±)-15, which is closely related to 8-CAC, displays high affinity for both µ and κ opioid receptors, with Ki values of 0.41 nM and 0.53 nM, respectively. researchgate.net This high affinity is comparable to that of cyclazocine itself. researchgate.net These assays typically use established radioligands such as [3H]U69,593 for the KOR. researchgate.net The binding is often assessed in preparations of guinea pig brain membranes, which are a rich source of opioid receptors. researchgate.net
Interactive Table: Receptor Binding Affinities of 8-CAC and Related Compounds
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 8-Carboxamidocyclazocine | Mu-Opioid | < 1 |
| This compound | Kappa-Opioid | < 1 |
| Cyclazocine | Mu-Opioid | < 1 |
| Cyclazocine | Kappa-Opioid | < 1 |
| (±)-15 | Mu-Opioid | 0.41 |
In Vivo Animal Models for Pharmacodynamic Assessment
Commonly used animal models in opioid research include the mouse warm-water tail-flick test and the mouse writhing test. nih.gov The tail-flick test measures the time it takes for a mouse to withdraw its tail from warm water, which is a measure of spinal analgesia. The writhing test, induced by an intraperitoneal injection of a chemical irritant like acetic acid, assesses visceral pain and the ability of a compound to reduce the number of abdominal constrictions (writhes). frontiersin.org
Studies have shown that when administered via intracerebroventricular (i.c.v.) injection, both 8-CAC and cyclazocine produce less than 60% antinociception in the 55°C warm-water tail-flick test in mice. nih.gov However, in the mouse writhing test, these compounds demonstrate high potency in producing antinociception. nih.govresearchgate.net Importantly, in vivo studies have revealed a key difference between 8-CAC and its parent compound: 8-CAC has a much longer duration of action. wikipedia.org An intraperitoneal (i.p.) injection of an ED70 dose of 8-CAC produced antinociception that lasted for 15 hours, in contrast to the 2-hour duration of antinociception produced by cyclazocine. nih.gov Furthermore, in vivo experiments have demonstrated that the antinociception induced by 8-CAC is mediated by both kappa- and mu-opioid receptors. nih.govresearchgate.net Unlike cyclazocine, which also acts as a mu-antagonist, 8-CAC does not inhibit morphine-induced antinociception, indicating it lacks mu-opioid receptor antagonist activity in this assay. nih.govresearchgate.net
Computational and Structural Biology Approaches
Computational and structural biology approaches are increasingly used to understand the molecular basis of ligand-receptor interactions and to guide the design of new drugs. frontiersin.org These methods provide insights that are often difficult to obtain through experimental techniques alone.
Pharmacophore Modeling and Validation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov A pharmacophore model represents the key steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition. ugm.ac.id
The development of a pharmacophore model typically involves aligning a set of active molecules and extracting their common features. ugm.ac.id The resulting model can then be used to virtually screen large chemical databases to identify new compounds that are likely to be active. medsci.org The model's predictive power is validated using a test set of compounds with known activities. medsci.org
In the context of opioid research, pharmacophore models have been developed for different opioid receptor subtypes. acs.org For instance, the discovery that the phenolic hydroxyl group of cyclazocine could be replaced by a carboxamido group with only a slight loss of potency, as seen in 8-CAC, has been a significant finding that informs and can be rationalized by pharmacophore models. wikipedia.org This unexpected discovery has led to the development of many novel opioid derivatives. wikipedia.org The benzomorphan (B1203429) nucleus of compounds like 8-CAC is considered a useful template for designing drug candidates. researchgate.net Computational studies, including pharmacophore modeling, help in understanding the structure-activity relationships (SAR) of these compounds and in designing new analogs with desired properties, such as being orally active and long-acting. acs.org
In Silico Characterization and Ligand-Receptor Docking Hypotheses
Computational, or in silico, methods are instrumental in predicting how this compound interacts with opioid receptors at a molecular level. These techniques allow researchers to build and test hypotheses about the compound's binding affinity and functional effects before engaging in more resource-intensive laboratory experiments.
Initial research on 8-CAC highlighted a significant discovery: the phenolic hydroxyl group of its parent compound, cyclazocine, could be substituted with a carboxamido group with only a minor impact on its affinity for opioid receptors. wikipedia.org This finding was unexpected and has since spurred the development of numerous novel opioid derivatives. wikipedia.org The primary goals of these computational efforts are to understand the structure-activity relationships (SAR) and to probe unexplored regions of the opioid receptor space. By using computational techniques, researchers aim to rationally design new compounds with desired pharmacological profiles.
Molecular docking simulations are a key component of this in silico approach. These simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For 8-CAC and related compounds, docking studies aim to identify the specific amino acid residues within the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) that are crucial for binding. The interaction patterns revealed by these simulations help to explain the compound's high affinity and its specific functional profile as a dual MOR/KOR agonist. chemrxiv.org
Docking hypotheses for benzomorphan derivatives like 8-CAC often focus on key interactions within the receptor's binding pocket. For instance, simulations might investigate the role of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex. nih.gov It has been speculated that the N-substituent of cyclazocine analogues occupies an accessory binding site on the receptor, enhancing affinity through specific molecular contacts. researchgate.net Computational data is vital for confirming such hypotheses. researchgate.net
The following table summarizes the binding affinities of this compound and its parent compound, cyclazocine, for the mu and kappa opioid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | Mu (μ) | < 1 |
| This compound | Kappa (κ) | 0.42 |
| Cyclazocine | Mu (μ) | < 1 |
| Cyclazocine | Kappa (κ) | ~0.21 (inferred from 2-fold higher affinity than 8-CAC) |
| Data sourced from multiple studies. chemrxiv.orgnih.gov |
These in silico models are continuously refined as new experimental data, including high-resolution crystal structures of opioid receptors, become available. mdpi.com This iterative process of computational prediction and experimental validation is crucial for advancing the design of new therapeutic agents based on the 8-CAC scaffold.
Theoretical Frameworks of Opioid Receptor Biased Agonism
The concept of biased agonism, also known as functional selectivity, has revolutionized the field of G protein-coupled receptor (GPCR) pharmacology and is particularly relevant to understanding the actions of compounds like this compound. annualreviews.organnualreviews.org Opioid receptors, including the mu and kappa subtypes that 8-CAC targets, are GPCRs. chemrxiv.orgwikipedia.org
The classical view of receptor activation was that an agonist binds to a receptor and initiates a singular, uniform signaling cascade. The theory of biased agonism posits that a single receptor can adopt multiple active conformations upon binding to different ligands. annualreviews.org These distinct conformations can then preferentially activate different downstream signaling pathways. In the context of opioid receptors, the two major pathways are the G protein signaling pathway and the β-arrestin recruitment pathway. binasss.sa.cr
The prevailing hypothesis for many years has been that activation of the G protein pathway is responsible for the desired analgesic effects of opioids, while the β-arrestin pathway is implicated in the undesirable side effects, such as respiratory depression, constipation, and the development of tolerance. binasss.sa.crnih.gov This framework suggests that a "biased agonist" that selectively activates the G protein pathway while minimizing β-arrestin recruitment could be a safer and more effective analgesic. binasss.sa.crnih.gov
This theoretical framework provides a new lens through which to evaluate the activity of 8-CAC. While early studies characterized it as a dual agonist at both mu and kappa receptors based on traditional assays like GTPγS binding, the concept of biased agonism prompts a more nuanced investigation. nih.gov For example, 8-CAC was found to be a partial agonist at the mu receptor and a full agonist at the kappa receptor. researchgate.net Its distinct pharmacological profile compared to cyclazocine, particularly its lack of mu-antagonist activity in certain assays, suggests that it may stabilize different receptor conformations and thus have a unique signaling signature. nih.gov
The search for biased agonists has led to the development of new screening methods and has influenced the design of novel compounds. acs.org The ultimate goal is to create ligands that fine-tune the signaling output of opioid receptors to achieve a desired therapeutic effect with fewer adverse reactions. While the initial promise of G protein-biased agonists has been tempered by more recent findings suggesting that G protein signaling also contributes to some adverse effects, the theoretical framework of biased agonism remains a powerful tool in opioid drug discovery. annualreviews.orgbinasss.sa.cr It encourages a deeper understanding of the molecular mechanisms that differentiate the actions of various opioid ligands, including this compound.
Future Directions and Emerging Research Avenues for 8 Carboxamidocyclazocine Derivatives
Continued Development of Novel Opioid Receptor Modulators Based on the 8-CAC Scaffold
The benzomorphan (B1203429) structure of 8-carboxamidocyclazocine (8-CAC) has proven to be a versatile and valuable scaffold for the development of novel opioid receptor modulators. researchgate.net The initial discovery that replacing the 8-hydroxyl group of cyclazocine (B1219694) with a carboxamido group resulted in a compound with high affinity for both mu-opioid (MOR) and kappa-opioid (KOR) receptors, along with a significantly longer duration of action, opened up new avenues for research. nih.govwikipedia.org This finding demonstrated that the phenolic hydroxyl group, once considered essential, could be substituted without a major loss of potency, paving the way for the creation of a wide array of new derivatives. wikipedia.org
The 8-CAC scaffold is characterized by its dual agonist activity at both MOR and KOR. wikipedia.orgnih.gov This mixed agonist profile is a key area of interest for developing analgesics with potentially reduced side effects. nih.gov The rationale is that simultaneous modulation of multiple opioid receptors could balance the therapeutic effects with the adverse reactions often associated with single-receptor-targeted drugs. nih.gov For instance, while MOR activation is linked to potent analgesia, it also mediates undesirable effects like respiratory depression and dependence. KOR activation, on the other hand, can produce analgesia but is also associated with dysphoria and aversion. researchgate.net A balanced MOR/KOR agonist could potentially mitigate these individual receptor-mediated side effects. nih.gov
Researchers are actively exploring modifications to the 8-CAC core to fine-tune the agonist/antagonist properties at different opioid receptors. For example, in silico studies have been used to design novel 8-CAC analogues with potential MOR antagonist properties, which could be valuable in conditions like morphine overdose. globalscienceresearchjournals.orgglobalscienceresearchjournals.org One such designed compound, 7-amino-3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocine-8-carboxamide, showed promising antagonist potential in molecular docking simulations. globalscienceresearchjournals.orgglobalscienceresearchjournals.org
Furthermore, the development of G-protein biased agonists based on the 8-CAC scaffold is a significant future direction. chemrxiv.org G-protein biased ligands preferentially activate the G-protein signaling pathway over the β-arrestin pathway. chemrxiv.orgnih.gov The β-arrestin pathway is often linked to the development of tolerance and other adverse effects of opioids. nih.gov Therefore, designing 8-CAC derivatives that are biased towards G-protein signaling at MOR and/or KOR could lead to safer and more effective analgesics. chemrxiv.org The exploration of different substituents on the 8-carboxamido group and other positions of the benzomorphan ring continues to be a fruitful strategy for discovering compounds with unique pharmacological profiles. chemrxiv.orgresearchgate.net
Table 1: Binding Affinities and Functional Activities of 8-CAC and Related Compounds
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Type |
| This compound (8-CAC) | Mu-Opioid (MOR) | <1 nih.gov | 4.9 ([³⁵S]GTPγS) researchgate.net | Agonist wikipedia.orgnih.gov |
| Kappa-Opioid (KOR) | <1 nih.gov | 8.8 ([³⁵S]GTPγS) researchgate.net | Agonist wikipedia.orgnih.gov | |
| Cyclazocine | Mu-Opioid (MOR) | <1 nih.gov | - | Agonist/Antagonist nih.gov |
| Kappa-Opioid (KOR) | <1 nih.gov | - | Agonist nih.gov | |
| 7-amino-3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocine-8-carboxamide | Mu-Opioid (MOR) | 256.85 (Ki, nM) globalscienceresearchjournals.orgglobalscienceresearchjournals.org | - | Potential Antagonist globalscienceresearchjournals.orgglobalscienceresearchjournals.org |
This table is for illustrative purposes and includes data from multiple sources. Direct comparison of values should be made with caution due to potential variations in experimental conditions.
Further Elucidation of Molecular Mechanisms Beyond Primary Receptor Binding
While the primary interactions of 8-CAC derivatives with opioid receptors are fundamental to their activity, future research will increasingly focus on the molecular mechanisms that extend beyond simple receptor binding and activation. Understanding these downstream signaling cascades is crucial for a comprehensive grasp of their pharmacological effects and for the rational design of improved therapeutics.
A key area of investigation is the concept of biased agonism, which posits that a ligand can selectively activate certain intracellular signaling pathways over others after binding to the same receptor. chemrxiv.org For opioid receptors, the two major signaling pathways are the G-protein-mediated pathway, which is generally associated with the desired analgesic effects, and the β-arrestin recruitment pathway, which has been implicated in adverse effects such as tolerance, respiratory depression, and constipation. nih.gov The development of G-protein biased 8-CAC derivatives holds the promise of separating the therapeutic benefits from the unwanted side effects. chemrxiv.org Future studies will need to employ advanced cellular and molecular techniques to precisely quantify the bias of new 8-CAC analogues at both MOR and KOR.
Beyond the immediate downstream signaling of G-proteins and β-arrestins, the broader cellular and network-level consequences of 8-CAC derivative activity require further exploration. This includes investigating their effects on ion channels, adenylyl cyclase activity, and various protein kinase cascades. For instance, the modulation of NaV1.8 channels, which are critical for nociceptive signaling, can be influenced by opioid receptor activation through a signaling cascade involving Na+/K+-ATPase. benthambooks.com Elucidating how 8-CAC derivatives impact such interconnected signaling networks will provide a more holistic understanding of their analgesic properties.
Moreover, the phenomenon of receptor promiscuity, where a single ligand can interact with multiple, often unrelated, targets, is an important consideration. mdpi.com While 8-CAC is primarily characterized by its opioid receptor activity, comprehensive screening against a wider panel of receptors and enzymes could reveal previously unknown off-target effects. nih.gov Identifying these secondary targets could explain unexpected pharmacological properties or side effects and could even open up new therapeutic applications for these compounds. nih.gov Techniques such as computational profiling and high-throughput screening will be instrumental in mapping the complete target landscape of novel 8-CAC derivatives. mdpi.comnih.gov
Exploration of Polypharmacology and Bivalent Ligand Design Based on the 8-CAC Core
The inherent dual MOR/KOR agonism of this compound positions its scaffold as an excellent starting point for the rational design of drugs with polypharmacological profiles. nih.govnih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a valuable strategy for treating complex diseases like chronic pain, where multiple pathways are involved. nih.govnih.gov Rather than viewing interactions with multiple targets as a liability, this approach seeks to engineer desired multi-target activities to achieve a superior therapeutic outcome. nih.gov
One promising avenue is the development of bivalent ligands based on the 8-CAC core. A bivalent ligand consists of two distinct pharmacophores connected by a linker. nih.gov This design allows for the simultaneous engagement of two different receptors or two different binding sites on the same receptor. For example, a bivalent ligand could be designed to contain an 8-CAC-derived moiety for MOR/KOR modulation and another pharmacophore that targets a non-opioid receptor involved in pain transmission, such as the neurokinin-1 receptor or the cannabinoid receptor. This could lead to synergistic analgesic effects and a reduction in the required dose of the opioid component, thereby minimizing opioid-related side effects.
Another approach within polypharmacology is to fine-tune the affinity and efficacy of 8-CAC derivatives at different opioid receptor subtypes (mu, kappa, and delta) to create specific "mixed-agonist-antagonist" profiles. nih.gov For instance, a compound that is a potent KOR agonist and a partial MOR agonist or antagonist could have therapeutic potential for treating addiction, as KOR agonism can counteract the rewarding effects of drugs of abuse. researchgate.net The development of such compounds requires a deep understanding of the structure-activity relationships of the 8-CAC scaffold and the use of computational modeling to predict the effects of structural modifications on receptor selectivity and functional activity. nih.gov
The design of polypharmacological agents is a complex endeavor that requires a careful balance of activities at multiple targets to avoid unwanted promiscuity and off-target effects. nih.gov Structure-based drug design, guided by the crystal structures of the target receptors, will be an invaluable tool in this process. nih.gov By understanding the molecular interactions between the 8-CAC scaffold and its binding sites, researchers can rationally design modifications that confer the desired polypharmacological profile. nih.gov
Advanced Preclinical Models for Investigating Complex Central Nervous System Processes
The translation of promising drug candidates from the laboratory to clinical use is a significant challenge in drug development. To improve the predictive validity of preclinical research on this compound derivatives, the use of more advanced and sophisticated preclinical models is essential. These models should more accurately replicate the complexity of human central nervous system (CNS) disorders. nih.gov
Traditional preclinical models, such as simple tail-flick tests for analgesia in rodents, provide valuable initial information but may not fully capture the multifaceted nature of chronic pain or addiction in humans. frontiersin.org Future research should incorporate more complex behavioral models that assess not only the sensory components of pain but also the affective and cognitive dimensions. For example, models of neuropathic pain that produce allodynia and hyperalgesia, such as the chronic constriction injury (CCI) model, can provide more relevant insights into the potential efficacy of 8-CAC derivatives for treating chronic pain states. frontiersin.org Additionally, models that evaluate the rewarding and aversive properties of drugs, such as conditioned place preference (CPP) and self-administration paradigms, are crucial for assessing the abuse potential and therapeutic utility of these compounds in the context of addiction. mdpi.com
The use of genetically engineered mouse models (GEMMs) can also provide valuable information about the specific roles of different opioid receptors and signaling pathways in mediating the effects of 8-CAC derivatives. nih.gov For instance, mice with specific genes for opioid receptors or downstream signaling molecules knocked out can help to dissect the precise mechanisms of action of these compounds. nih.govnih.gov
Furthermore, the integration of advanced imaging techniques, such as in vivo calcium imaging and functional magnetic resonance imaging (fMRI) in animal models, can provide a systems-level view of how 8-CAC derivatives modulate neural circuit activity throughout the brain. gubra.dk This can help to identify the specific brain regions and pathways that are targeted by these drugs and how their activity correlates with behavioral outcomes. gubra.dk
Finally, the use of patient-derived in vitro models, such as induced pluripotent stem cell (iPSC)-derived neurons, could offer a more human-relevant platform for initial drug screening and mechanism-of-action studies. nih.gov While still an emerging technology, these models have the potential to bridge the gap between animal studies and human clinical trials by allowing for the investigation of drug effects in a human genetic context. nih.gov By employing a combination of these advanced preclinical models, researchers can gain a more comprehensive and translatable understanding of the therapeutic potential and limitations of novel this compound derivatives.
常见问题
Q. How to structure a manuscript to highlight this compound’s significance without overstating findings?
- Methodological Answer : Separate Results and Discussion sections to distinguish observations from interpretations. Use the RSC guidelines to detail limitations (e.g., narrow dose ranges) and propose follow-up studies (e.g., long-term toxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
